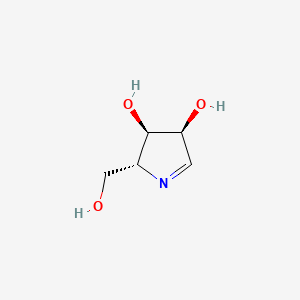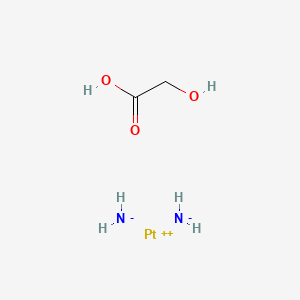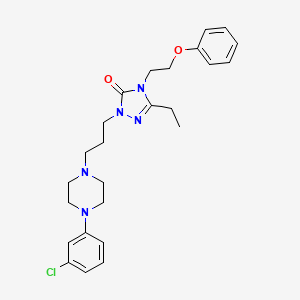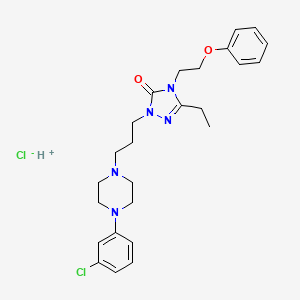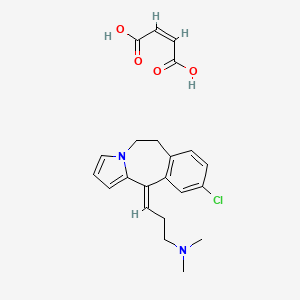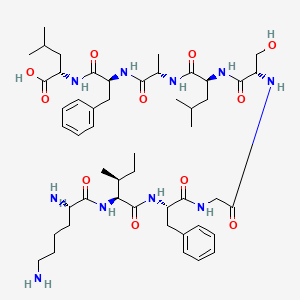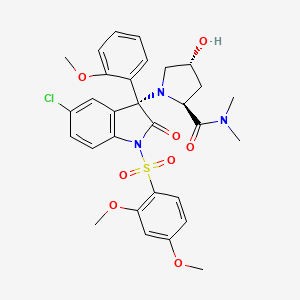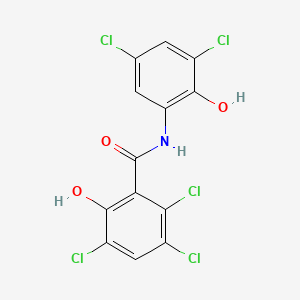
Oxyclozanide
Vue d'ensemble
Description
Oxyclozanide is a salicylanilide anthelmintic . It is used in the treatment and control of fascioliasis in ruminants, mainly domestic animals such as cattle, sheep, and goats . It mainly acts by uncoupling oxidative phosphorylation in flukes .
Molecular Structure Analysis
The molecular formula of this compound is C13H6Cl5NO3 . Its molecular weight is 401.45 g/mol . The structure consists of a salicylanilide anthelmintic .Chemical Reactions Analysis
This compound undergoes oxidation and electron transfer processes that are irreversible and adsorption-controlled, respectively . The voltammetric anodic peak response of this compound was linear to its concentrations in the range from 0.058 to 4.00 mg/L .Physical And Chemical Properties Analysis
This compound has a molecular weight of 401.45 g/mol . Its molecular formula is C13H6Cl5NO3 .Applications De Recherche Scientifique
Antihelminthique en médecine vétérinaire
L'oxyclozanide est un antihelminthique largement utilisé pour traiter la fasciolose . Il est largement utilisé pour contrôler les vers plats parasites appelés douves dans les pâturages, principalement pour les ruminants comme les chèvres, les bovins et les ovins . Il est également utilisé pour traiter les infections causées par F. gigantic et F. hepatica .
Étude de la pharmacocinétique chez les bovins
La pharmacocinétique de l'this compound chez les bovins a été étudiée en utilisant la chromatographie liquide haute performance couplée à la spectrométrie de masse en tandem (HPLC-MS/MS) . Chez les bovins sains, une dose orale unique d'une suspension d'this compound a suivi le modèle monocompartimental, avec une demi-vie (T 1/2) de 64,40±30,18 h, un taux de clairance plasmatique (CL/F) de 11,426±2,442 mL/h/kg et une aire sous la courbe moyenne (AUC) de 965,608±220,097 h*μg/mL .
Développement de techniques analytiques
Une nouvelle technique analytique hautement sélective, sensible et simple a été recommandée pour l'investigation du médicament vétérinaire antihelminthique this compound basée sur la voltamétrie d'accumulation anodique en ondes carrées (SWASV) en utilisant une électrode à pâte de carbone (CPE) . Cette méthode a été appliquée avec succès à l'this compound dans les formulations pharmaceutiques et l'eau du robinet avec un pourcentage moyen de récupération de 101,5 % et 102,2 %, respectivement .
Impact environnemental
Les produits pharmaceutiques sont nécessaires à la santé humaine et animale. Ils constituent une classe importante de contaminants émergents dans l'environnement car, après utilisation, ces composés et leurs métabolites sont largement répandus dans l'environnement par plusieurs mécanismes . Il est donc très important d'améliorer certaines méthodes de détection efficaces, appropriées et précises pour ces produits pharmaceutiques dans les échantillons environnementaux .
Mécanisme D'action
Target of Action
Oxyclozanide is an anthelmintic drug primarily used to treat fascioliasis in ruminants . Its primary targets are the flukes, a type of parasitic flatworm, that cause this disease .
Mode of Action
This compound acts by uncoupling oxidative phosphorylation in flukes . This process is crucial for the production of ATP, the energy currency of the cell. By disrupting this process, this compound deprives the flukes of the energy they need to survive and reproduce .
Biochemical Pathways
The primary biochemical pathway affected by this compound is oxidative phosphorylation . This pathway is part of cellular respiration, a set of metabolic reactions and processes that take place in the cells of organisms to convert biochemical energy from nutrients into ATP and then release waste products .
Pharmacokinetics
After oral administration, this compound is slowly absorbed into the bloodstream . Maximum blood concentrations in cattle are reached about 24 hours after treatment . A study found that in healthy cattle, a single oral dose of an this compound suspension followed the one-compartment model, with a half-life (T1/2) of 64.40 ± 30.18 h, a plasma clearance rate (CL/F) of 11.426 ± 2.442 mL/h/kg, and an average area under the curve (AUC) of 965.608 ± 220.097 h*μg/mL . The peak concentration (Cmax) was 15.870 ± 2.855 μg/mL, which occurred at a peak time (Tmax) = 22.032 ± 3.343 h .
Result of Action
The result of this compound’s action is the effective treatment and control of fascioliasis in ruminants . By disrupting the energy production of the flukes, this compound causes their death and subsequent expulsion from the host organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug is excreted mainly through bile and feces (up to 80%), with the rest in urine and less than 0.1% in milk . This suggests that the drug’s efficacy could be influenced by the animal’s diet and overall health status. Furthermore, the drug’s stability could be affected by storage conditions, such as temperature and humidity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWIYHUXVMAGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177312 | |
| Record name | Oxyclozanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2277-92-1, 1353867-74-9 | |
| Record name | Oxyclozanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyclozanide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyclozanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyclozanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1353867-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYCLOZANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QS9G4876X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does oxyclozanide exert its anthelmintic effects?
A: this compound's primary mechanism of action involves uncoupling oxidative phosphorylation in the mitochondria of target parasites. [] This disrupts energy production, leading to parasite paralysis and death. [] Additionally, this compound exhibits activity against various developmental stages of parasites, including immature and mature flukes. [, , ]
Q2: What is the efficacy of this compound against Fasciola hepatica in cattle?
A: Controlled studies demonstrate high efficacy of this compound against various developmental stages of F. hepatica. [] Two doses of this compound administered three days apart at 12.8 to 18.7 mg/kg resulted in 93.6 to 97.5% efficacy in reducing egg counts. []
Q3: Are there any reported cases of resistance to this compound?
A: Yes, some studies suggest reduced efficacy of this compound against Fasciola gigantica, indicating potential resistance development. [, ] Further research is needed to confirm and understand the mechanisms of resistance.
Q4: Does this compound demonstrate any synergistic effects when combined with other drugs?
A: Research suggests a synergistic effect between this compound and colistin against colistin-resistant Klebsiella pneumoniae. [] The combination disrupts the bacterial cell envelope, enhancing colistin's bactericidal activity. [] Similarly, co-administration of this compound with oxfendazole increased the plasma profile of this compound, potentially enhancing its antiparasitic activity. []
Q5: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C13H6Cl5NO3 and a molecular weight of 399.45 g/mol. []
Q6: What analytical methods are used to determine this compound concentrations?
A6: Various analytical techniques are employed, including:
- High-performance liquid chromatography (HPLC) [, , , , ]: This method offers high sensitivity and accuracy for quantifying this compound in various matrices like plasma, milk, and pharmaceutical formulations.
- Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) [, ]: This highly sensitive and specific method allows for the detection and quantification of trace amounts of this compound residues in biological matrices.
- Spectrophotometric methods [, ]: These methods, including zero-order, derivative, and ratio spectra derivative spectrophotometry, offer simpler and more cost-effective alternatives for this compound analysis.
- Electrochemical sensors []: Square wave anodic stripping voltammetry using carbon paste electrodes has been explored as a selective and sensitive method for this compound determination.
Q7: What is the importance of analytical method validation in this compound research?
A: Analytical method validation ensures the accuracy, precision, specificity, and reliability of the methods used to quantify this compound in various matrices. [, ] This is crucial for generating reliable data in pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations.
Q8: Beyond its anthelmintic properties, does this compound exhibit other potential therapeutic applications?
A8: Yes, research indicates that this compound possesses various activities that could be further explored for therapeutic applications:
- **Antibacterial activity: ** this compound demonstrates in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial pathogens. [, ] It enhances tobramycin killing of Pseudomonas aeruginosa biofilms by permeabilizing cells and depolarizing the membrane potential. []
- Antifungal activity: this compound exhibits potent antifungal activity against Candida albicans strains, including drug-resistant clinical isolates. []
- Anti-biofilm activity: this compound can disrupt bacterial biofilms, which are often resistant to conventional antibiotics. [] This makes it a promising candidate for developing novel antibiofilm agents.
- Plant defense induction: Research suggests that this compound can induce plant defense responses, potentially acting as a novel agent against phytopathogenic bacteria. []
Q9: Are there any drug delivery strategies being investigated to enhance this compound's efficacy?
A: While specific drug delivery strategies for this compound haven't been extensively studied in the provided research, developing chewable tablet formulations using a Quality by Design approach has been investigated. [] This approach aims to optimize drug release and improve patient compliance. Further research into targeted drug delivery could enhance its efficacy and minimize potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



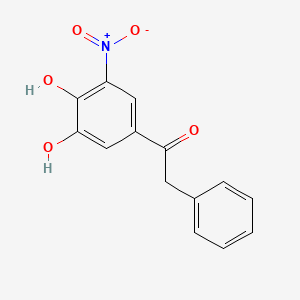



![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/structure/B1678003.png)

